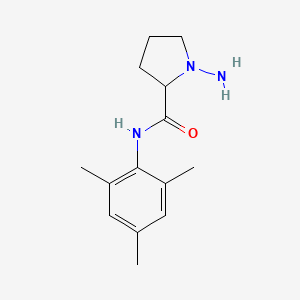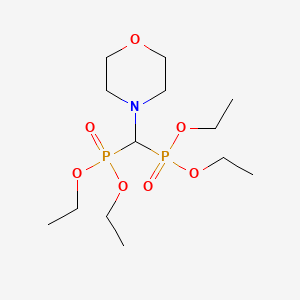![molecular formula C16H35NO6P2 B3820605 tetraisopropyl [2-(dimethylamino)-1,1-ethenediyl]bis(phosphonate)](/img/structure/B3820605.png)
tetraisopropyl [2-(dimethylamino)-1,1-ethenediyl]bis(phosphonate)
Übersicht
Beschreibung
Tetraisopropyl [2-(dimethylamino)-1,1-ethenediyl]bis(phosphonate) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as TDP or tetrakis(dimethylamino)ethylene bisphosphonate. TDP is a highly reactive and versatile compound that has been explored for various applications in biomedical research, including drug delivery, imaging, and sensing.
Wirkmechanismus
The mechanism of action of TDP is not well understood. However, it is believed that TDP acts as a chelating agent and binds to various metal ions, including calcium and magnesium. This property of TDP has been explored for its potential applications in treating diseases such as osteoporosis and cancer.
Biochemical and Physiological Effects:
TDP has been shown to have minimal toxicity in vitro and in vivo. However, further studies are required to determine the long-term effects of TDP on the body. TDP has also been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using TDP in lab experiments is its high reactivity and versatility. TDP can be functionalized with various functional groups to target specific cells or tissues. However, the limitations of using TDP in lab experiments include its high reactivity, which can lead to unwanted reactions and side products.
Zukünftige Richtungen
The potential applications of TDP in biomedical research are vast, and several future directions can be explored. One of the future directions for TDP is in the development of targeted drug delivery systems. TDP can be functionalized with specific ligands to target cancer cells and deliver drugs directly to the tumor site.
Another future direction for TDP is in the development of imaging agents for detecting cancer cells and monitoring drug delivery in real-time. TDP-based imaging agents have shown promising results in preclinical studies and can be further optimized for clinical use.
Conclusion:
In conclusion, TDP is a highly reactive and versatile compound that has gained significant attention in the field of biomedical research. TDP has been explored for its potential applications in drug delivery, imaging, and sensing. Further studies are required to determine the long-term effects of TDP on the body and to optimize its use in biomedical research.
Wissenschaftliche Forschungsanwendungen
TDP has been extensively studied for its potential applications in biomedical research. One of the primary applications of TDP is in drug delivery systems. TDP can be used as a carrier molecule for delivering drugs to specific sites in the body. Due to its high reactivity, TDP can be functionalized with various functional groups to target specific cells or tissues.
TDP has also been explored for its applications in imaging and sensing. TDP can be used as a fluorescent probe for detecting various biomolecules in vitro and in vivo. TDP-based imaging agents have shown promising results in detecting cancer cells and monitoring drug delivery in real-time.
Eigenschaften
IUPAC Name |
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO6P2/c1-12(2)20-24(18,21-13(3)4)16(11-17(9)10)25(19,22-14(5)6)23-15(7)8/h11-15H,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABLCYWCUOZMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(=CN(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole hydrochloride](/img/structure/B3820530.png)

![1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B3820540.png)

![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)
![1-[2-(4-methoxyphenyl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820572.png)

![N,N'-bis[3-(diethylamino)propyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide](/img/structure/B3820582.png)
![({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)
![O,O-diisopropyl [(di-tert-butylphosphorothioyl)methyl]phosphonothioate](/img/structure/B3820598.png)
![dibutyl [(diethylamino)methyl]phosphonate](/img/structure/B3820616.png)


![methyl 1-{[ethoxy(methyl)phosphoryl]methyl}prolinate](/img/structure/B3820629.png)